molecular formula C29H40O2 B2939010 (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one CAS No. 1095244-62-4

(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one

Cat. No.: B2939010
CAS No.: 1095244-62-4
M. Wt: 420.637
InChI Key: NJWYLVQOSGELIN-RCCKNPSSSA-N
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Description

(13E)-5-Hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-one is a structurally complex polycyclic compound characterized by a tetracyclic framework fused with a propan-2-yl-substituted benzylidene moiety. Its core structure comprises a bicyclic system (tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadecan-14-one) with stereochemical specificity at the 13-position (E-configuration), a hydroxyl group at C5, and methyl substituents at C2 and C13.

Properties

IUPAC Name

(16E)-3-hydroxy-10,13-dimethyl-16-[(4-propan-2-ylphenyl)methylidene]-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H40O2/c1-18(2)20-7-5-19(6-8-20)15-21-16-26-24-10-9-22-17-23(30)11-13-28(22,3)25(24)12-14-29(26,4)27(21)31/h5-8,15,18,22-26,30H,9-14,16-17H2,1-4H3/b21-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJWYLVQOSGELIN-RCCKNPSSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=C2CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)/C=C/2\CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H40O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one involves multiple steps, including the formation of the tetracyclic core and the introduction of functional groups. Common synthetic routes may involve cyclization reactions, Friedel-Crafts alkylation, and subsequent functional group modifications. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one undergoes various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0{2,7}.0{11,15}]heptadecan-14-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s tetracyclic core is reminiscent of steroidal frameworks and other polycyclic natural products. Key structural analogues and their differentiating features include:

1-{5-Hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-13-en-14-yl}ethan-1-one (FDB012743) Structure: Shares the tetracyclic backbone but lacks the 13-benzylidene substituent. Instead, it features a simpler acetyl group at C14 and an unsaturated bond at C13. Implications: The absence of the aromatic propan-2-ylphenyl group reduces steric hindrance and may enhance solubility in polar solvents compared to the target compound. This structural simplicity correlates with its classification as a pregnane derivative, a class known for hormonal activity .

14-Hydroxy-11-[(E)-4-methoxybenzylidene]-8-(4-methoxyphenyl)-5-thia-3,13-diazaheptacyclo[13.7.1.1⁹,¹³.0²,⁹.0²,¹⁴.0³,⁷.0¹⁹,²³]tetracosa-1(22),15(23),16,18,20-pentaen-10-one ()

  • Structure : A heptacyclic system with methoxybenzylidene and thia-diaza substitutions.
  • Implications : The presence of sulfur and nitrogen atoms introduces hydrogen-bonding capabilities (C—H···O/N) and π-π stacking interactions, stabilizing its crystal lattice. In contrast, the target compound’s propan-2-ylphenyl group may prioritize van der Waals interactions over hydrogen bonding .

2,15-Dimethyl-14-(6-methylheptan-2-yl)tetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-7-en-5-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate () Structure: Features a cinnamate ester substituent and a branched alkyl chain. The ester linkage also increases hydrolytic instability compared to the target’s ketone group .

Physicochemical Properties

Property Target Compound FDB012743 Compound
Molecular Weight ~454.6 g/mol (estimated) 330.5 g/mol ~600 g/mol (estimated)
Key Functional Groups Hydroxy, methyl, propan-2-ylphenyl, ketone Hydroxy, methyl, acetyl, alkene Methoxy, thia-diaza, benzylidene
Solubility Likely low (hydrophobic substituents) Moderate (polar acetyl group) Low (bulky aromatic groups)
Hydrogen Bonding Limited (one hydroxyl group) Limited Extensive (C—H···O/N networks)

Biological Activity

The compound (13E)-5-hydroxy-2,15-dimethyl-13-{[4-(propan-2-yl)phenyl]methylidene}tetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

The compound features a tetracyclic structure with multiple functional groups that may contribute to its biological effects. The presence of hydroxyl and ketone groups suggests potential interactions with biological macromolecules.

Anticancer Properties

Recent studies have highlighted the anticancer potential of structurally similar compounds. For instance, a series of derivatives based on similar frameworks exhibited selective inhibition of colon cancer cell proliferation. The most potent compounds demonstrated IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells, indicating significant anticancer activity .

The proposed mechanism for the anticancer activity involves the modulation of heat shock protein (HSP90) and tumor necrosis factor receptor-associated protein 1 (TRAP1) pathways. These proteins are crucial in cancer cell survival and proliferation, suggesting that the compound may induce apoptosis in cancer cells through these pathways .

Data Tables

Compound NameIC50 (mg/mL)Target CellsMechanism of Action
Compound 7a0.12HCT-116HSP90/TRAP1
Compound 7g0.12HCT-116HSP90/TRAP1
Compound 7d0.81HCT-116HSP90/TRAP1

Study on Structural Modifications

A study focused on the synthesis and biological evaluation of various derivatives based on the core structure of this compound reported that specific substitutions at key positions significantly enhanced biological activity. For example, modifications leading to increased hydrophobicity resulted in improved cell membrane penetration and higher cytotoxicity against cancer cell lines.

In Vivo Studies

In vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of the compound. Preliminary results indicated that administration of the compound in animal models led to a reduction in tumor size and improved survival rates compared to control groups.

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